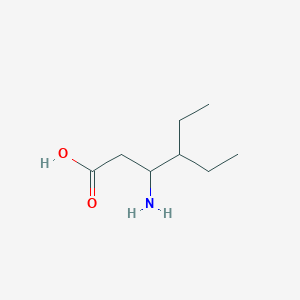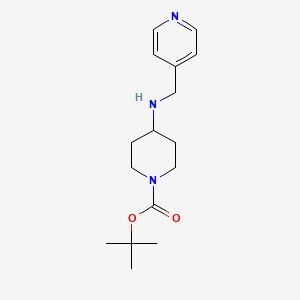
tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been reported in several studies. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized and characterized using various spectroscopic techniques, including NMR and FT-IR, and its structure was confirmed by X-ray diffraction . Another derivative, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, was synthesized and its molecular structure was determined by X-ray crystallography . These studies demonstrate the feasibility of synthesizing tert-butyl piperidine-1-carboxylate derivatives with various substituents on the piperidine ring.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been extensively studied using X-ray diffraction and computational methods such as density functional theory (DFT). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using DFT and compared with the experimental data obtained from X-ray diffraction, showing consistent results . The molecular electrostatic potential and frontier molecular orbitals were also analyzed to understand the electronic properties of the compound .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate core is a versatile intermediate in organic synthesis and can undergo various chemical reactions. For instance, it can be used in enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, which are valuable in medicinal chemistry . The tert-butyl group can also serve as a protecting group for the carboxylic acid, which can be removed under acidic conditions to yield the free carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by the substituents attached to the piperidine ring. For example, the presence of a tert-butyl group can increase the steric bulk, affecting the boiling point, solubility, and crystallization behavior of the compound . The electronic properties, such as the dipole moment and polarizability, can be affected by the nature of the substituents, as indicated by DFT analyses . Additionally, the presence of hydrogen bonding or π-π stacking interactions in the crystal structure can influence the melting point and stability of the compound .
Aplicaciones Científicas De Investigación
Summary of the Application
“tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Methods of Application
Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The semi-flexible linker in the PROTAC molecule is crucial for the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein .
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The semi-flexible linker in the PROTAC molecule is crucial for the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein .
Propiedades
IUPAC Name |
tert-butyl 4-(pyridin-4-ylmethylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-12-13-4-8-17-9-5-13/h4-5,8-9,14,18H,6-7,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEICFWHRVQJAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375503 |
Source


|
| Record name | tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | |
CAS RN |
206274-24-0 |
Source


|
| Record name | tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

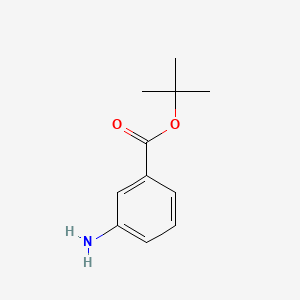






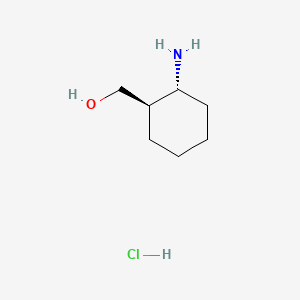
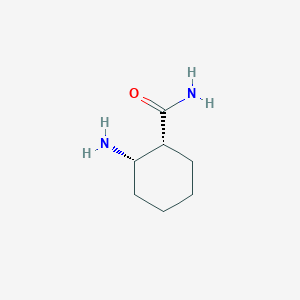
![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)



